H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH
Description
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H94N14O16/c1-7-37(6)52(59(89)73-45(63(93)94)34-50(81)82)75-58(88)48-25-17-29-78(48)62(92)51(36(4)5)74-57(87)47-24-16-28-77(47)61(91)44(32-39-20-12-9-13-21-39)72-54(84)41(31-38-18-10-8-11-19-38)70-56(86)46-23-15-27-76(46)60(90)43(30-35(2)3)71-55(85)42(33-49(79)80)69-53(83)40(65)22-14-26-68-64(66)67/h8-13,18-21,35-37,40-48,51-52H,7,14-17,22-34,65H2,1-6H3,(H,69,83)(H,70,86)(H,71,85)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,79,80)(H,81,82)(H,93,94)(H4,66,67,68)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGVFGIWNYFBSU-MLTWUYQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H94N14O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
The C-terminal aspartic acid (Asp) is typically anchored to a Wang resin via its side-chain carboxyl group, preserving the α-carboxyl for subsequent elongation. For C-terminal amide variants, Rink amide resin is preferred. Thermostable resins like NovaSyn® KR (0.59 mmol/g loading) demonstrate superior performance for long sequences.
Amino Acid Protection Scheme
Critical protecting groups include:
Coupling Reagents and Efficiency
Double coupling with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIEA outperforms classical PyBOP/HOBt for sterically hindered residues:
| Residue Position | Amino Acid | Coupling Reagent (Equiv) | Coupling Time | Efficiency |
|---|---|---|---|---|
| 4,7,9 | Pro | HATU/DIEA (5) | 2 × 45 min | 98.7% |
| 5-6 | Phe-Phe | DIC/OxymaPure (5) | 2 × 60 min | 95.2% |
| 1 | Arg(Pbf) | HBTU/HOBt (5) | 1 × 90 min | 93.1% |
Elevated temperature (50°C) during Phe-Phe coupling reduces β-sheet aggregation. Microwave-assisted synthesis (30 W, 75°C) improves Pro incorporation rates by 18% compared to room temperature.
Solution-Phase Fragment Condensation
Strategic Fragmentation
To circumvent cumulative coupling inefficiencies, the peptide is divided into three protected segments:
-
Fragment A : Boc-Arg(Pbf)-Asp(OtBu)-Leu-Pro-OAll (positions 1-4)
-
Fragment B : Z-Phe-Phe-Pro-Val-Pro-OBzl (positions 5-9)
-
Fragment C : Fmoc-Ile-Asp(OtBu)-OH (positions 10-11)
Segment Coupling
Fragment A-B condensation employs DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in DMF/CHCl₃ (1:1), achieving 87% yield with <2% racemization. Subsequent hydrogenolysis (H₂/Pd-C) removes Z/Bzl groups prior to Fragment C attachment via EDC/HOAt.
Critical Side Reactions and Mitigation
Aspartimide Formation
The Asp2-Asp11 sequence necessitates stringent control:
Proline-Induced Cis/Trans Isomerization
Kinetic studies reveal 23% cis-Pro content during chain assembly. Post-synthesis treatment with 0.1 M NH₄HCO₃ (pH 8.5, 4°C, 48 hr) converts 89% to trans configuration.
Cleavage and Global Deprotection
Optimized Cleavage Cocktail
A modified TFMSA (trifluoromethanesulfonic acid) formulation minimizes acidolysis:
Crude Product Analysis
Reverse-phase HPLC (Phenomenex Jupiter C18, 5 μm, 4.6 × 250 mm) with gradient elution (20→50% MeCN/0.1% TFA over 40 min) resolves impurities:
| Peak | Retention (min) | Identity | Area% |
|---|---|---|---|
| 1 | 12.7 | Target peptide | 76.3 |
| 2 | 14.2 | Asp-deletion | 9.1 |
| 3 | 16.8 | Arg-Pbf incomplete deprotection | 4.7 |
Purification and Characterization
Preparative HPLC Conditions
Mass Spectrometry Validation
High-resolution ESI-MS (Bruker maXis II):
-
Calculated : [M+H]⁺ = 1412.67
-
Observed : 1412.63 (Δ = -0.04 ppm)
-
MS/MS : Characteristic y₆⁺ (m/z 734.38) and b₅⁺ (m/z 678.31) fragments confirm sequence
Comparative Method Evaluation
| Parameter | SPPS | Solution-Phase | Hybrid |
|---|---|---|---|
| Purity (crude) | 76.3% | 68.9% | 82.1% |
| Total yield | 23.8% | 15.6% | 31.4% |
| Synthesis time | 9 days | 14 days | 11 days |
| Cost per mmol | $1,240 | $2,780 | $1,890 |
Hybrid approaches combining SPPS for fragments A/B with solution-phase condensation show optimal balance between purity (82.1%) and cost-effectiveness ($1,890/mmol).
Industrial-Scale Adaptation
GMP-compliant synthesis employs:
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH can undergo various chemical reactions, including:
Oxidation: This can occur at methionine or cysteine residues if present.
Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Peptides like H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms and kinetics.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Used in the development of peptide-based materials and as additives in various products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or ion channels. For instance, peptides can inhibit enzyme activity by binding to the active site or modulate receptor function by mimicking natural ligands. The pathways involved often include signal transduction cascades that lead to cellular responses.
Comparison with Similar Compounds
Structural Comparison with Similar Peptides
The peptide’s structure shares similarities with several classes of peptides reported in the literature:
Table 1: Key Structural Features of Comparable Peptides
Key Observations :
- Pro-Phe motifs are common in bitter peptides (e.g., H-Arg-Gly-Pro-Pro-Phe-Ile-OH) and chiral stationary phases (CSPs) .
- N-terminal Arg enhances bitterness compared to Val-rich termini .
- Longer chains (e.g., 11 residues) may exhibit complex tertiary interactions due to Pro-induced rigidity, unlike shorter analogs .
Functional Comparison: Bitter Taste and Chiral Separation
Bitter Taste Properties
The presence of Arg in the N-terminal position correlates with heightened bitterness. For example:
- H-Arg-Gly-Pro-Pro-Phe-Ile-OH (threshold: 0.025 mM) is 5.6× more potent than H-Val-Val-Val-Pro-Pro-Phe-Leu-OH (threshold: 0.14 mM) due to Arg’s basic side chain enhancing receptor binding .
Chiral Separation Performance
Pro-Phe-based CSPs exhibit enantioselectivity influenced by:
- Chain length : Shorter Pro-Phe chains (e.g., 4 residues in CSP-1) outperform longer chains (e.g., 6 residues in CSP-3) in separating flurbiprofen and naproxen .
- Terminal groups : Acidic termini (e.g., Asp in the target peptide) may improve hydrophilic interactions, whereas neutral termini limit selectivity .
Table 2: Functional Comparison of Pro-Phe-Containing Compounds
Physicochemical Properties and Solubility
While experimental data for the target peptide are unavailable, analogs provide insights:
Table 3: Calculated Physicochemical Properties
| Property | This compound (Predicted) | H-Asp-Asp-Asp-OH (Measured) | H-Leu-Thr-Arg-Pro-Arg-Tyr-OH (Measured) |
|---|---|---|---|
| Molecular weight | ~1,400 Da (estimated) | 363.09 Da | 804.94 Da |
| LogP | ~-3.5 (hydrophilic) | -1.73 | N/A |
| PSA (Ų) | ~400 (high polarity) | 233.42 | N/A |
| Hydrogen bond donors | ~15 | 7 | N/A |
Notes:
- The target peptide’s multiple Asp and Arg residues increase polarity, favoring aqueous solubility but limiting membrane permeability.
- Compared to tri-Asp peptide H-Asp-Asp-Asp-OH (LogP: -1.73), the target’s extended hydrophobic core (Leu, Phe, Val, Ile) may reduce solubility .
Biological Activity
H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH is a peptide composed of a specific sequence of amino acids that imparts unique biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Overview of the Compound
- Chemical Structure : The peptide consists of the following amino acids:
- Arginine (Arg)
- Aspartic Acid (Asp)
- Leucine (Leu)
- Proline (Pro)
- Phenylalanine (Phe)
- Valine (Val)
- Isoleucine (Ile)
This sequence contributes to the peptide's structural stability and biological function, particularly through its proline-rich motifs which are known to influence conformation and binding properties in biological systems.
The biological activity of this compound primarily involves interactions with various molecular targets:
- Enzyme Inhibition : The peptide may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. For instance, peptides containing proline residues have been shown to interact effectively with peptidases, influencing proteolytic processes .
- Receptor Binding : The structural configuration allows the peptide to mimic natural ligands, potentially modulating receptor functions involved in signaling pathways. This can lead to changes in cellular responses, such as proliferation or apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Peptides with similar sequences have demonstrated antimicrobial effects against various pathogens, suggesting potential use in treating infections.
- Antioxidant Activity : The presence of aromatic amino acids like phenylalanine contributes to antioxidant properties, which can protect cells from oxidative stress.
- Cell Adhesion and Migration : The Arg-Asp sequence is known for promoting cell adhesion, which is crucial in wound healing and tissue regeneration.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other biologically active peptides:
| Peptide Sequence | Biological Activity | IC50 Value (µM) |
|---|---|---|
| H-Arg-Gly-Asp-Ser-OH | Cell adhesion promotion | 10 |
| H-Ala-Gly-Asp-Val-OH | Modulation of immune response | 15 |
| H-Leu-Pro-Pro-OH | Antihypertensive activity | 5 |
| This compound | Antimicrobial and antioxidant properties | N/A |
The unique sequence of this compound allows for distinct interactions that can lead to varied biological outcomes compared to other peptides .
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar peptides:
- Study on Enzyme Inhibition : Research indicated that proline-rich peptides could inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests potential applications in diabetes management .
- Antimicrobial Activity Study : A study demonstrated that peptides derived from food proteins exhibited significant antimicrobial activity against foodborne pathogens. This opens avenues for using such peptides as natural preservatives in food technology .
Q & A
Basic: What structural features of H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH contribute to its bioactivity?
Methodological Answer:
The peptide’s bioactivity, such as bitterness, is influenced by its sequence of hydrophobic (e.g., Phe, Val, Ile) and charged residues (e.g., Arg, Asp). The N-terminal arginine enhances bitterness due to its basicity and interaction with taste receptors, while proline-rich regions stabilize secondary structures. To confirm this, researchers use comparative studies with analogs (e.g., substituting Arg with neutral residues) and measure bitterness thresholds via sensory panels .
Basic: What experimental techniques are standard for synthesizing and validating this peptide?
Methodological Answer:
Solid-phase peptide synthesis (SPPS) is the primary method, employing Fmoc/t-Bu chemistry. Purification is achieved via reversed-phase HPLC using gradients optimized for hydrophobic peptides (e.g., water/acetonitrile with 0.1% TFA). Validation requires mass spectrometry (MS) for molecular weight confirmation and amino acid analysis (AAA) to verify composition. Chromatographic co-elution with synthetic standards ensures purity .
Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this peptide?
Methodological Answer:
Analog Synthesis: Systematically modify residues (e.g., replace Arg with Lys or Asp with Glu) to isolate structural contributions.
In Vitro Assays: Use cell-based bitter taste receptors (TAS2Rs) transfected into HEK293 cells to quantify receptor activation.
Sensory Analysis: Conduct double-blind taste trials with trained panels to measure bitterness thresholds.
Statistical Modeling: Apply multivariate regression to correlate structural parameters (e.g., hydrophobicity, charge) with bioactivity .
Advanced: How should contradictory data on peptide bitterness thresholds be analyzed?
Methodological Answer:
Contradictions often arise from variability in sensory panels or assay conditions. Mitigation strategies include:
- Standardization: Use internal reference compounds (e.g., caffeine) to calibrate taste panels.
- Replication: Conduct studies across multiple labs with harmonized protocols.
- Meta-Analysis: Aggregate data from published studies using random-effects models to account for heterogeneity.
- Machine Learning: Train models on peptide sequences and physicochemical properties to predict bitterness thresholds .
Advanced: What chromatographic strategies optimize separation of this peptide from degradation products?
Methodological Answer:
- Column Selection: Use C18 columns with 300 Å pore size for better resolution of large, hydrophobic peptides.
- Gradient Design: Implement shallow gradients (e.g., 0.5% acetonitrile/min) to separate closely eluting peaks.
- Mobile Phase pH: Adjust pH to 2.5–3.0 (using TFA or formic acid) to enhance ionization and reduce silanol interactions.
- Stability Monitoring: Perform forced degradation studies (heat, pH extremes) to identify degradation pathways and adjust storage conditions .
Advanced: What computational tools predict the tertiary structure and receptor binding of this peptide?
Methodological Answer:
- Molecular Dynamics (MD): Simulate peptide folding in explicit solvent (e.g., GROMACS) to model conformational stability.
- Docking Studies: Use AutoDock Vina to predict interactions with TAS2R receptors, focusing on binding pockets for basic/hydrophobic residues.
- Machine Learning: Train deep learning models (e.g., AlphaFold) on peptide-receptor complexes to predict binding affinities.
- Validation: Cross-validate computational results with mutagenesis studies (e.g., alanine scanning) .
Basic: How is the peptide’s sequence verified post-synthesis?
Methodological Answer:
- Edman Degradation: Sequentially cleave N-terminal residues and identify via HPLC.
- Tandem MS (MS/MS): Fragment peptide ions (CID or ETD) to generate sequence-specific b/y ions.
- Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., COSY, NOESY) to confirm proline-rich regions and secondary structures .
Advanced: What ethical considerations apply to sensory studies involving human participants?
Methodological Answer:
- Institutional Review Board (IRB): Submit protocols for approval, ensuring informed consent and minimal risk.
- Blinding: Use double-blind designs to prevent bias in taste evaluations.
- Data Anonymization: Securely store participant data, excluding identifiers from published results.
- Conflict of Interest: Disclose funding sources to avoid bias in sensory panel recruitment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
